2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Overview
Description
2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyrido[1,2-a][1,3,5]triazin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of appropriate pyridine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[1,2-a][1,3,5]triazin-4-one derivatives.
Scientific Research Applications
2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)-1,3,5-triazine: Similar in structure but lacks the pyridine ring, resulting in different chemical properties and reactivity.
2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazine: Similar core structure but without the ketone group, affecting its stability and reactivity.
Uniqueness
2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to the presence of both the trifluoromethyl group and the pyrido[1,2-a][1,3,5]triazin-4-one core. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity .
Properties
IUPAC Name |
2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)6-12-5-3-1-2-4-14(5)7(15)13-6/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYMQMTVIQOGDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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